

# An In-depth Technical Guide to Trimethylacetic Anhydride (CAS Number: 1538-75-6)

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## Compound of Interest

Compound Name: *Trimethylacetic anhydride*

Cat. No.: B029199

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## Abstract

**Trimethylacetic anhydride**, also known as pivalic anhydride, is a versatile and powerful acylating agent widely employed in organic synthesis. Its unique steric bulk and reactivity make it an invaluable reagent in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including esters and amides. This technical guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key applications of **trimethylacetic anhydride**, with a special focus on its role in drug development. Detailed experimental protocols for common transformations and safety information are also presented to assist researchers in its effective and safe utilization.

## Physicochemical Properties

**Trimethylacetic anhydride** is a clear, colorless liquid with a sharp odor.<sup>[1][2][3]</sup> It is sensitive to moisture and should be handled under an inert atmosphere.<sup>[3][4]</sup> Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1538-75-6	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Clear, colorless liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	0.918 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	193 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Melting Point	-16.5 °C (estimated)	
Refractive Index (n <sup>20</sup> /D)	1.409	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Flash Point	57 °C (134.6 °F)	<a href="#">[7]</a>
Solubility	Miscible with acetonitrile. Decomposes in water.	<a href="#">[3]</a> <a href="#">[4]</a>

## Spectral Data

The structural identity of **trimethylacetic anhydride** can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **trimethylacetic anhydride** is characterized by a single sharp peak due to the chemical equivalence of the eighteen protons of the two tert-butyl groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.25	Singlet	18H	-C(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum shows two distinct signals corresponding to the quaternary carbons of the tert-butyl groups and the carbonyl carbons.

Chemical Shift (ppm)	Assignment
~171	C=O
~39	-C(CH <sub>3</sub> ) <sub>3</sub>
~27	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **trimethylacetic anhydride** displays characteristic strong absorption bands for the anhydride functional group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1810	Strong	C=O stretch (symmetric)
~1760	Strong	C=O stretch (asymmetric)
~1050	Strong	C-O stretch

## Mass Spectrometry

Electron ionization mass spectrometry of **trimethylacetic anhydride** results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent.

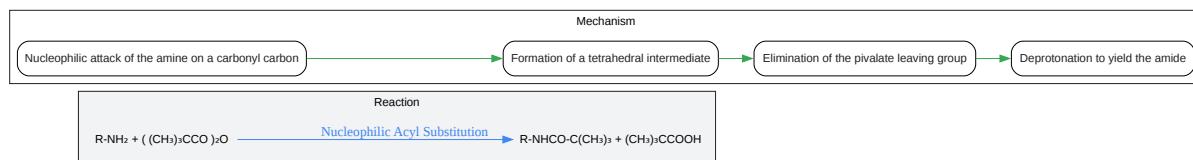
m/z	Relative Intensity	Assignment
186	Low	[M] <sup>+</sup>
85	High	[(CH <sub>3</sub> ) <sub>3</sub> CCO] <sup>+</sup>
57	Very High (Base Peak)	[(CH <sub>3</sub> ) <sub>3</sub> C] <sup>+</sup>

## Reactivity and Reaction Mechanisms

**Trimethylacetic anhydride** is a highly effective acylating agent, transferring a pivaloyl group to a variety of nucleophiles. Its reactivity is driven by the electrophilicity of the carbonyl carbons and the stability of the pivalate leaving group.

## Acylation of Amines (Amide Formation)

The reaction with primary and secondary amines proceeds readily to form the corresponding amides. The bulky tert-butyl groups can influence the reaction rate and selectivity.

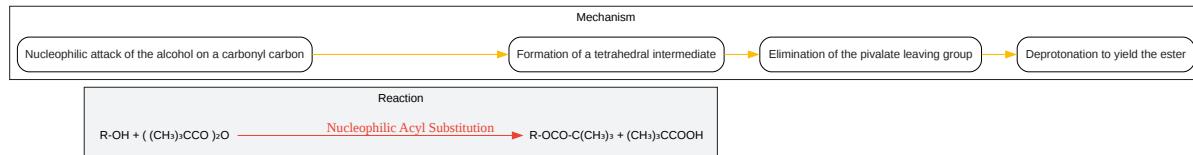


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Caption: General reaction and mechanism for the acylation of an amine.

## Esterification of Alcohols (Ester Formation)

Alcohols react with **trimethylacetic anhydride**, often in the presence of a base or catalyst, to yield pivaloyl esters. This reaction is particularly useful for protecting hydroxyl groups in multi-step syntheses.



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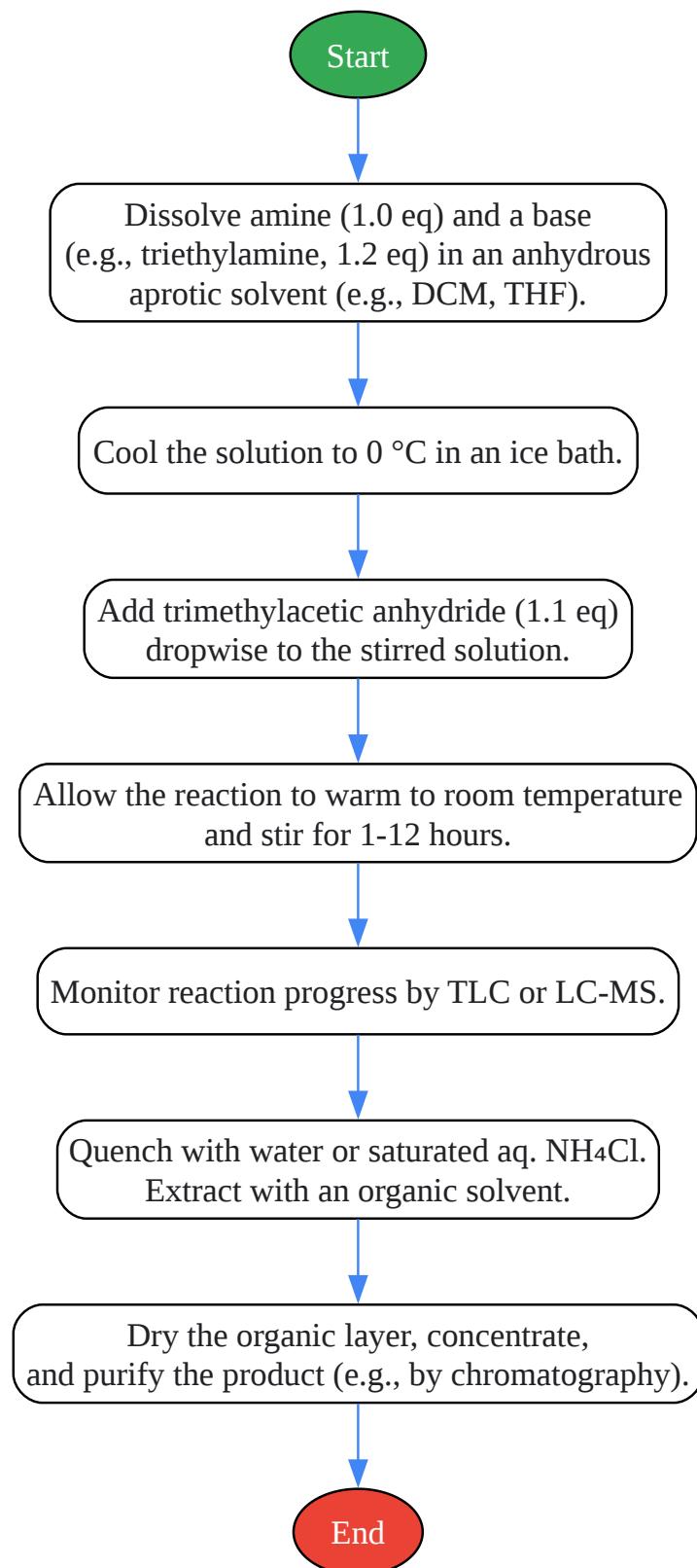
Caption: General reaction and mechanism for the esterification of an alcohol.

## Experimental Protocols

The following are general experimental procedures for common reactions involving **trimethylacetic anhydride**. Optimization may be required for specific substrates.

### General Protocol for N-Acylation of an Amine

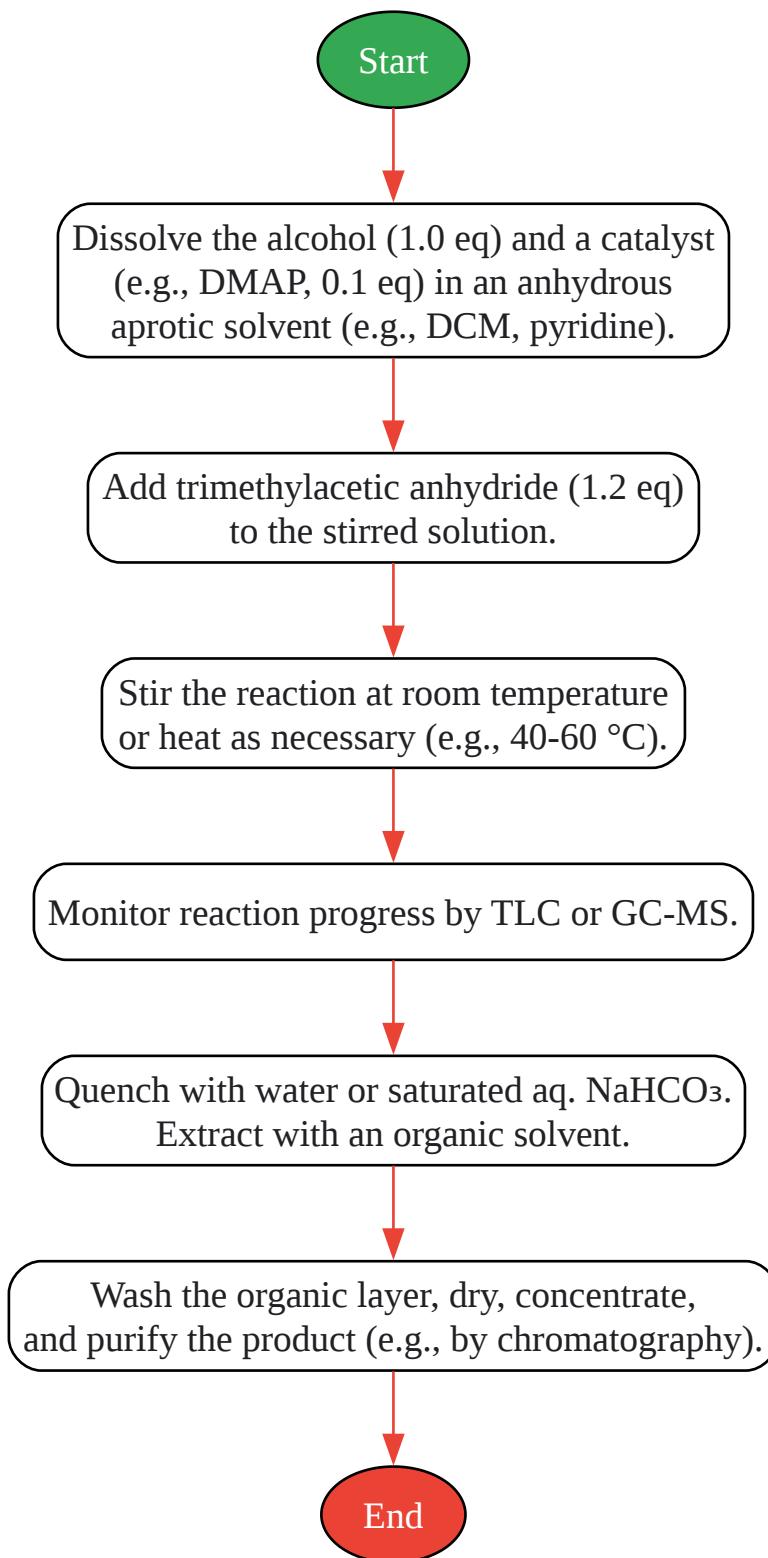
This protocol describes a standard procedure for the acylation of a primary or secondary amine.

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Caption: Experimental workflow for N-acylation.

## General Protocol for O-Esterification of an Alcohol

This protocol outlines a typical procedure for the esterification of an alcohol.



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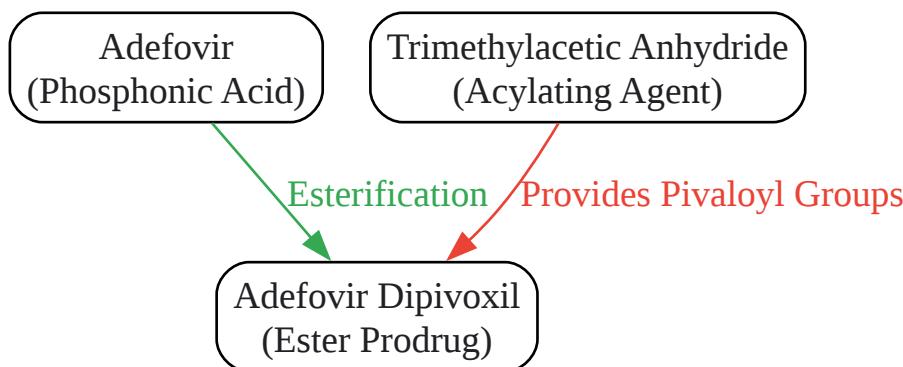
Caption: Experimental workflow for O-esterification.

## Applications in Drug Development

**Trimethylacetic anhydride** plays a crucial role in the synthesis of various pharmaceutical compounds, often used to introduce pivaloyloxymethyl (POM) or pivaloyl groups as prodrug moieties to enhance bioavailability or to protect functional groups during synthesis.

### Synthesis of Adefovir Dipivoxil

A notable application is in the synthesis of Adefovir dipivoxil, an antiviral drug used to treat chronic hepatitis B.[8] In this synthesis, **trimethylacetic anhydride** is used to esterify the phosphonic acid group of Adefovir, forming the dipivoxil prodrug which has improved oral bioavailability.[8]

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Caption: Role of **trimethylacetic anhydride** in Adefovir dipivoxil synthesis.

### Other Antiviral Prodrugs

The strategy of using pivaloyl esters to create prodrugs has been applied to other antiviral agents as well. For example, it has been explored in the development of prodrugs for acyclovir and other nucleoside analogs to improve their pharmacokinetic properties.

### Safety and Handling

**Trimethylacetic anhydride** is a corrosive and flammable liquid.<sup>[7]</sup> It is harmful if swallowed and causes severe skin burns and eye damage. Inhalation may cause corrosive injuries to the upper respiratory tract. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.<sup>[7]</sup> Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

## Conclusion

**Trimethylacetic anhydride** is a key reagent in modern organic synthesis, offering a reliable method for the introduction of the sterically demanding pivaloyl group. Its utility is particularly pronounced in the field of drug development for the synthesis of ester and amide derivatives and for the creation of prodrugs with enhanced bioavailability. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective application in research and development.

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